A Technical Guide to the Spectral Analysis of 4-Methoxy-3-nitrocinnamic Acid
A Technical Guide to the Spectral Analysis of 4-Methoxy-3-nitrocinnamic Acid
Introduction
4-Methoxy-3-nitrocinnamic acid is a substituted cinnamic acid derivative of significant interest in medicinal chemistry and materials science. Its biological activities and physicochemical properties are intrinsically linked to its molecular structure. A comprehensive understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-methoxy-3-nitrocinnamic acid. While experimental spectra for this specific molecule are not widely available in public databases, this guide will provide predicted data based on the well-established spectral properties of its constituent functional groups and data from closely related analogs. This approach offers a robust framework for researchers in the synthesis, characterization, and application of this compound.
Molecular Structure and Key Features
A thorough spectral analysis begins with an understanding of the molecule's structure. 4-Methoxy-3-nitrocinnamic acid possesses several key functional groups that will give rise to characteristic signals in its spectra:
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Aromatic Ring: A 1,2,4-trisubstituted benzene ring.
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Alkene Group: A trans-disubstituted alkene, part of the acrylic acid moiety.
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Carboxylic Acid: A carboxyl group (-COOH) conjugated with the alkene and aromatic ring.
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Methoxy Group: An ether linkage (-OCH₃) on the aromatic ring.
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Nitro Group: A nitro group (-NO₂) ortho to the methoxy group and meta to the acrylic acid side chain.
Caption: Molecular structure of 4-Methoxy-3-nitrocinnamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-methoxy-3-nitrocinnamic acid is expected to show distinct signals for the aromatic, vinylic, methoxy, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH | ~12.5 | Broad Singlet | 1H | - |
| H-α (vinylic) | ~7.7 | Doublet | 1H | ~16.0 |
| H-β (vinylic) | ~6.7 | Doublet | 1H | ~16.0 |
| Aromatic H (ortho to -NO₂) | ~8.1 | Doublet | 1H | ~2.0 |
| Aromatic H (ortho to acrylic acid) | ~7.8 | Doublet of Doublets | 1H | ~8.5, 2.0 |
| Aromatic H (ortho to -OCH₃) | ~7.2 | Doublet | 1H | ~8.5 |
| -OCH₃ | ~3.9 | Singlet | 3H | - |
Interpretation and Rationale:
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Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift can be highly variable depending on concentration and solvent.
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Vinylic Protons (H-α and H-β): The large coupling constant (~16.0 Hz) is characteristic of a trans configuration of the double bond. H-α is further downfield due to the deshielding effect of the adjacent carboxylic acid group.
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Aromatic Protons: The substitution pattern on the benzene ring gives rise to a complex splitting pattern. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded. The other aromatic protons will exhibit splitting patterns based on their coupling with neighboring protons.
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Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O (Carboxylic Acid) | ~167 |
| C-α (vinylic) | ~142 |
| C-β (vinylic) | ~120 |
| C-ipso (attached to acrylic acid) | ~128 |
| C-ipso (attached to -OCH₃) | ~155 |
| C-ipso (attached to -NO₂) | ~140 |
| Aromatic C-H | ~115-135 |
| -OCH₃ | ~56 |
Interpretation and Rationale:
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Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.
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Vinylic Carbons (C-α and C-β): These carbons will appear in the alkene region of the spectrum.
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Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the oxygen of the methoxy group will be the most deshielded among the substituted carbons.
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Methoxy Carbon (-OCH₃): This carbon will appear in the typical region for sp³ hybridized carbons attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Alkene) | 3050-3000 | Medium |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=C (Alkene) | 1640-1620 | Medium |
| C=C (Aromatic) | 1600-1450 | Medium-Strong |
| N-O (Nitro, asymmetric stretch) | 1550-1500 | Strong |
| N-O (Nitro, symmetric stretch) | 1360-1320 | Strong |
| C-O (Ether) | 1275-1200 | Strong |
Interpretation and Rationale:
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O-H Stretch: The broad absorption band in the high-frequency region is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.
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C=O Stretch: The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl group in the conjugated carboxylic acid.
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Nitro Group Stretches: The two strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds are characteristic of nitro compounds[1][2].
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C-O Stretch: The strong absorption from the C-O stretching of the methoxy group is also expected.
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C=C Stretches: Absorptions for both the alkene and aromatic C=C bonds will be present in the 1640-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 223 | [M]⁺˙ (Molecular Ion) |
| 206 | [M - OH]⁺ |
| 177 | [M - NO₂]⁺ |
| 162 | [M - NO₂ - CH₃]⁺ |
| 133 | [M - COOH - NO₂]⁺ |
Interpretation and Fragmentation Pathway:
The molecular ion peak ([M]⁺˙) is expected at an m/z corresponding to the molecular weight of 4-methoxy-3-nitrocinnamic acid (223.18 g/mol ). The fragmentation pattern will be influenced by the presence of the various functional groups.
Caption: Proposed fragmentation pathway for 4-methoxy-3-nitrocinnamic acid.
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Loss of a Hydroxyl Radical (-OH): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of an acylium ion.
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Loss of a Nitro Group (-NO₂): The C-N bond can cleave to release a nitro radical, resulting in a significant fragment ion.
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Subsequent Fragmentations: Further fragmentation of the initial ions can occur through the loss of other small, stable molecules or radicals such as a methyl radical (-CH₃) from the methoxy group or the entire carboxyl group (-COOH).
Experimental Protocols
To obtain the spectral data discussed above, the following general experimental protocols can be employed.
NMR Spectroscopy
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Sample Preparation:
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Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
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Process the data by applying Fourier transformation, phase correction, and baseline correction.
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Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
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IR Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the background spectrum of the empty ATR accessory.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
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Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
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Scan a suitable mass range to detect the molecular ion and expected fragment ions.
-
The resulting mass spectrum will be a plot of relative ion abundance versus mass-to-charge ratio (m/z).
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Conclusion
This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for 4-methoxy-3-nitrocinnamic acid. By understanding the characteristic signals and fragmentation patterns arising from its unique combination of functional groups, researchers can confidently identify and characterize this compound. The provided interpretations and experimental protocols serve as a valuable resource for professionals in drug development and chemical research, facilitating the advancement of studies involving this and related molecules. The principles outlined herein demonstrate the power of spectroscopic techniques in modern scientific investigation.
References
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PubChem. 4-Methoxycinnamic Acid. National Center for Biotechnology Information. [Link][3]
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The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link][5]
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ResearchGate. Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester.... [Link][6]
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ResearchGate. 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. [Link][7]
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ResearchGate. Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. [Link][8]
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ResearchGate. IR spectrum of 4-hydroxy-3-methoxycinnamic acid. [Link][9]
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Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link][2]
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Syafrizal, S., et al. "SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO PROTECTIVE AND ANTIFUNGAL AGENT." Jurnal UNS. [Link][2]
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NIST. 4-Nitrocinnamic acid. National Institute of Standards and Technology. [Link][10]
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SciTePress. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. [Link][11]
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